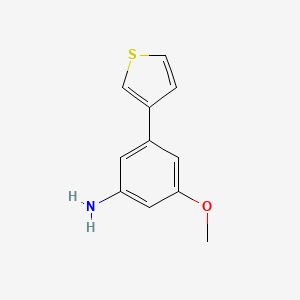

3-Methoxy-5-thiophen-3-yl-phenylamine

描述

Structure

3D Structure

属性

分子式 |

C11H11NOS |

|---|---|

分子量 |

205.28 g/mol |

IUPAC 名称 |

3-methoxy-5-thiophen-3-ylaniline |

InChI |

InChI=1S/C11H11NOS/c1-13-11-5-9(4-10(12)6-11)8-2-3-14-7-8/h2-7H,12H2,1H3 |

InChI 键 |

UYMRHFPYOMNVCX-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC(=CC(=C1)N)C2=CSC=C2 |

产品来源 |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Methoxy 5 Thiophen 3 Yl Phenylamine

Vibrational Spectroscopy for Molecular Structure and Functional Group Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, offering direct insight into the functional groups present. americanpharmaceuticalreview.com Techniques like Fourier-Transform Infrared (FT-IR) spectroscopy are fundamental for identifying characteristic bonds within the molecule. americanpharmaceuticalreview.com

The FT-IR spectrum of 3-Methoxy-5-thiophen-3-yl-phenylamine is expected to display a series of distinct absorption bands corresponding to the specific vibrational modes of its constituent functional groups. The analysis of these bands provides the first layer of structural confirmation.

The primary amine (NH₂) group would be identified by a pair of medium-intensity stretching vibrations in the 3500-3300 cm⁻¹ region. Aromatic C-H stretching from both the phenyl and thiophene (B33073) rings is anticipated to appear just above 3000 cm⁻¹. The aliphatic C-H stretching of the methoxy (B1213986) (O-CH₃) group would produce signals in the 2950-2850 cm⁻¹ range.

The region between 1650 cm⁻¹ and 1450 cm⁻¹ is characteristic of the C=C stretching vibrations within the aromatic rings. The N-H bending vibration of the primary amine typically appears around 1640-1560 cm⁻¹. The asymmetric and symmetric C-O-C stretching of the methoxy group would generate strong signals around 1250 cm⁻¹ and 1040 cm⁻¹, respectively. The presence of the thiophene ring can be further confirmed by C-S stretching vibrations, although these can be weak and appear in the fingerprint region (below 800 cm⁻¹).

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3450-3350 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |

| 3100-3000 | C-H Stretch | Aromatic (Phenyl & Thiophene) |

| 2960-2850 | C-H Stretch | Methoxy (-OCH₃) |

| 1620-1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1600-1450 | C=C Stretch | Aromatic Rings |

| 1260-1200 | C-O Asymmetric Stretch | Aryl Ether (-O-CH₃) |

| 1075-1020 | C-O Symmetric Stretch | Aryl Ether (-O-CH₃) |

| 850-750 | C-H Out-of-plane Bend | Aromatic Rings |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. One-dimensional (¹H, ¹³C) and two-dimensional techniques provide detailed information on the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons. For this compound, distinct signals are expected for the protons on the phenyl ring, the thiophene ring, the amine group, and the methoxy group.

The three protons on the thiophene ring and the three protons on the phenyl ring would appear in the aromatic region, typically between δ 6.5 and 7.5 ppm. The specific chemical shifts and splitting patterns (coupling) would depend on their electronic environment and proximity to other protons. The amine protons (NH₂) are expected to produce a broad singlet, the chemical shift of which can vary depending on solvent and concentration, but typically appears between δ 3.5 and 5.0 ppm. The methoxy group (CH₃) protons would yield a sharp singlet, integrating to three protons, at approximately δ 3.8 ppm.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.4-7.2 | m | 3H | Thiophene-H |

| ~6.8-6.5 | m | 3H | Phenyl-H |

| ~4.5 | br s | 2H | NH₂ |

m = multiplet, s = singlet, br s = broad singlet

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum of this compound would show signals for the six carbons of the phenyl ring, the four carbons of the thiophene ring, and the single carbon of the methoxy group.

Aromatic carbons typically resonate in the δ 110-160 ppm range. The carbons directly attached to the electronegative oxygen (of the methoxy group) and nitrogen (of the amine group) on the phenyl ring would be shifted downfield (higher ppm values). The methoxy carbon itself is expected to appear upfield, around δ 55 ppm.

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~160 | Phenyl C-O |

| ~148 | Phenyl C-N |

| ~142 | Phenyl C-Thiophene |

| ~128-120 | Thiophene CH |

| ~115-100 | Phenyl CH |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the molecule's connectivity. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu It would show correlations between adjacent protons within the phenyl ring and within the thiophene ring, confirming their respective substitution patterns.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbon atoms to which they are directly attached. youtube.com It would be used to definitively assign each proton signal to its corresponding carbon signal, for example, linking the methoxy proton singlet at ~δ 3.8 ppm to the methoxy carbon signal at ~δ 55 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (over two to three bonds). sdsu.edu This is crucial for establishing the connectivity between the different fragments of the molecule. For instance, an HMBC experiment would show a correlation between the methoxy protons and the carbon of the phenyl ring to which the ether is attached, and correlations between the thiophene protons and the phenyl carbon at the point of linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close to each other in space, regardless of whether they are bonded. It can be used to confirm the spatial arrangement of the substituents on the rings.

Mass Spectrometry for Precise Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the precise molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, confirming the elemental composition of C₁₁H₁₁NOS.

Electron Ionization Mass Spectrometry (EI-MS) would also provide information about the molecule's structure through its fragmentation pattern. The molecular ion peak (M⁺) would be observed, and characteristic fragment ions would arise from the cleavage of the weakest bonds. Plausible fragmentation pathways for this compound include:

Loss of a methyl radical (•CH₃) from the methoxy group to give an [M-15]⁺ ion.

Loss of a formyl radical (•CHO) or carbon monoxide (CO) following rearrangement.

Cleavage of the bond between the phenyl and thiophene rings, leading to ions corresponding to each ring system. The fragmentation of the thiophene ring itself can also lead to characteristic daughter ions. nih.gov

Spectroscopic and Structural Data for this compound Remains Elusive in Publicly Available Research

A comprehensive search for advanced spectroscopic and structural data for the chemical compound this compound has yielded no specific experimental results for the molecule . Despite targeted searches for data from advanced analytical techniques, including mass spectrometry, electronic spectroscopy, and X-ray crystallography, publicly accessible scientific literature and databases appear to lack detailed characterization reports for this specific chemical entity.

The investigation sought to collate detailed findings for the following analytical methods as they pertain to this compound:

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electron Ionization Mass Spectrometry (EI-MS)

Ultraviolet-Visible (UV-Vis) Spectroscopy

X-ray Crystallography

Electron Paramagnetic Resonance (EPR)

While general principles of these techniques are well-established for aromatic and heterocyclic amines, specific data such as exact mass, fragmentation patterns, absorption maxima, and crystal structure coordinates for this compound are not available in the retrieved sources. Research articles often detail the spectroscopic analysis of related derivatives or analogues, but direct experimental data for the parent compound, this compound, was not found.

Consequently, the generation of a detailed article with data tables and in-depth research findings, as initially requested, cannot be fulfilled at this time due to the absence of the necessary foundational scientific data. Further experimental research would be required to characterize this compound and publish the corresponding spectroscopic and structural data.

Computational Chemistry and Theoretical Investigations of 3 Methoxy 5 Thiophen 3 Yl Phenylamine

Quantum Chemical Approaches for Molecular Geometry and Conformational Analysis

A molecule's three-dimensional structure is fundamental to its properties and reactivity. Quantum chemical methods are essential for determining the most stable arrangement of atoms, known as the optimized geometry, and for exploring different possible conformations.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost, making it an ideal method for studying polyatomic molecules like 3-Methoxy-5-thiophen-3-yl-phenylamine. dockdynamics.com The core principle of DFT is that the ground-state energy of a molecule can be determined from its electron density.

The process of geometry optimization involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For this compound, this would involve systematically adjusting the bond lengths, bond angles, and dihedral angles (the rotational angle between the phenyl ring, the thiophene (B33073) ring, and the methoxy (B1213986) group) until the forces on all atoms are negligible and the total electronic energy is at its lowest point. This computational process yields the molecule's most stable, or equilibrium, geometry. The resulting structural parameters provide a detailed picture of the molecule's shape, including the planarity of the rings and the orientation of its substituent groups.

The accuracy of DFT calculations is critically dependent on two key components: the exchange-correlation (XC) functional and the basis set. nih.gov

The exchange-correlation functional is an approximate mathematical expression that accounts for the complex quantum mechanical interactions between electrons. uni-muenchen.de Functionals are often categorized in a hierarchy, from the simpler Local Density Approximation (LDA) to the more sophisticated Generalized Gradient Approximation (GGA) and hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange. uni-muenchen.desouthampton.ac.uk Hybrid functionals like B3LYP are widely used for their robust performance across a range of chemical systems. uni-muenchen.denih.gov

The basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide a more flexible description of the electron distribution, generally leading to more accurate results at a higher computational cost. youtube.com Common families include the Pople basis sets (e.g., 6-31G(d,p)) and the Dunning correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ). youtube.comaip.org

The selection of a specific functional and basis set combination is a crucial step. The choice is often guided by previous studies on similar molecules and the desired balance between accuracy and computational resources. southampton.ac.uk For a molecule like this compound, a common and reliable level of theory for geometry optimization would be B3LYP/6-311G(d,p). Validation of the chosen method could involve comparing calculated properties for related, simpler molecules against available experimental data or benchmarking against higher-level, more computationally expensive calculations. southampton.ac.uk

Table 1: Illustrative Examples of Common DFT Functional and Basis Set Combinations This table presents common combinations used in computational studies. The choice for a specific investigation depends on the target properties and available computational resources.

| Functional | Basis Set | Typical Application |

| B3LYP | 6-31G(d) | Routine geometry optimizations and frequency calculations. |

| PBE0 | 6-311+G(d,p) | Improved electronic properties, suitable for charged species. |

| M06-2X | cc-pVTZ | High accuracy for thermochemistry and non-covalent interactions. |

| ωB97X-D | def2-TZVP | Excellent for systems where dispersion forces are important. |

Electronic Structure Analysis and Molecular Reactivity Descriptors

Beyond geometry, DFT calculations provide a wealth of information about the electronic distribution within a molecule, which is key to understanding its stability, reactivity, and potential interaction sites. mdpi.com

Frontier Molecular Orbital (FMO) theory is a powerful model for describing chemical reactivity. ucsb.eduwikipedia.org It focuses on the two most important orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.orgtaylorandfrancis.com

HOMO: This orbital can be thought of as the outermost orbital containing electrons. Its energy level (EHOMO) is related to the molecule's ability to donate electrons; a higher EHOMO indicates a better electron donor.

LUMO: This is the innermost orbital that is empty of electrons. Its energy level (ELUMO) is related to the molecule's ability to accept electrons; a lower ELUMO suggests a better electron acceptor. taylorandfrancis.com

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter that serves as an indicator of molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more polarizable and more likely to be reactive. For this compound, the HOMO is expected to be localized over the electron-rich phenylamine and thiophene ring systems, while the LUMO would likely be distributed across the aromatic framework.

Table 2: Hypothetical Frontier Orbital Energies for this compound This table provides representative values calculated at a plausible level of theory (e.g., B3LYP/6-311G(d,p)) to illustrate the output of an FMO analysis.

| Parameter | Energy (eV) | Description |

| EHOMO | -5.25 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.85 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.40 | Indicator of chemical stability and reactivity |

Understanding how electron density is distributed across a molecule is essential for predicting its electrostatic interactions and identifying reactive sites. Computational methods provide several schemes to assign partial atomic charges.

Mulliken Population Analysis: This is one of the oldest and simplest methods for calculating atomic charges. stackexchange.com It partitions the total electron population among the different atoms based on the contributions of their basis functions to the molecular orbitals. However, a significant drawback of the Mulliken method is its strong dependence on the chosen basis set, which can sometimes lead to unphysical results. stackexchange.comhuntresearchgroup.org.uk

Natural Bond Orbital (NBO) Analysis: NBO analysis offers a more chemically intuitive and robust picture of charge distribution. uni-rostock.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (i.e., core electrons, lone pairs, and bonds). The resulting natural atomic charges are less sensitive to the basis set and are generally considered more reliable for chemical interpretation than Mulliken charges. stackexchange.com For this compound, NBO analysis would be expected to show negative charges on the electronegative nitrogen and oxygen atoms, reflecting their electron-withdrawing nature.

Table 3: Hypothetical Partial Atomic Charges for Selected Atoms in this compound This table compares illustrative charge values from Mulliken and NBO analyses. The differences highlight the methodological dependency of charge calculations.

| Atom | Mulliken Charge (a.u.) | NBO Charge (a.u.) |

| N (amine) | -0.45 | -0.78 |

| O (methoxy) | -0.38 | -0.55 |

| S (thiophene) | +0.15 | +0.22 |

| C (attached to N) | +0.21 | +0.10 |

| C (attached to O) | +0.18 | +0.05 |

Ionization Potential (I) and Electron Affinity (A): Within Koopmans' theorem approximation, these are estimated as I ≈ -EHOMO and A ≈ -ELUMO.

Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as χ = (I + A) / 2.

Chemical Potential (μ): The negative of electronegativity (μ = -χ), it represents the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η), it indicates a molecule's polarizability.

Electrophilicity Index (ω): This index quantifies the energy stabilization when the molecule acquires additional electronic charge, calculated as ω = μ² / 2η. researchgate.net A higher electrophilicity index indicates a greater capacity to act as an electrophile.

These descriptors collectively provide a comprehensive profile of the chemical reactivity of this compound, allowing for comparisons with other molecules and predictions of its behavior in chemical reactions.

Table 4: Hypothetical Global Reactivity Descriptors for this compound Values are derived from the hypothetical HOMO and LUMO energies presented in Table 2.

| Parameter | Formula | Calculated Value (eV) |

| Ionization Potential (I) | -EHOMO | 5.25 |

| Electron Affinity (A) | -ELUMO | 0.85 |

| Electronegativity (χ) | (I + A) / 2 | 3.05 |

| Chemical Potential (μ) | -(I + A) / 2 | -3.05 |

| Chemical Hardness (η) | (I - A) / 2 | 2.20 |

| Chemical Softness (S) | 1 / (2η) | 0.227 |

| Electrophilicity Index (ω) | μ² / (2η) | 2.11 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the reactive behavior of a molecule. It visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, an MEP analysis would likely reveal:

Negative Potential Regions: Concentrated around the nitrogen atom of the amine group and the oxygen atom of the methoxy group due to the high electronegativity of these atoms. The sulfur atom in the thiophene ring would also exhibit a region of negative potential. These sites would be susceptible to electrophilic attack.

Positive Potential Regions: Located around the hydrogen atoms of the amine group and the phenyl ring, indicating these are the most probable sites for nucleophilic attack.

This analysis provides a predictive model for the molecule's interaction with other polar molecules and its potential role in non-covalent interactions like hydrogen bonding.

Theoretical Prediction and Validation of Spectroscopic Properties

Computational methods are routinely used to predict and help interpret experimental spectroscopic data.

Computed Vibrational Frequencies and Vibrational Spectrum Simulation

Theoretical vibrational analysis, typically performed using DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory), can predict the infrared (IR) and Raman spectra of this compound. The calculated frequencies correspond to specific vibrational modes of the molecule.

A hypothetical data table of key vibrational modes would look like this:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(N-H) stretch | ~3400-3500 | Asymmetric and symmetric stretching of the amine group |

| ν(C-H) stretch (Aromatic) | ~3000-3100 | Stretching of C-H bonds in the phenyl and thiophene rings |

| ν(C-H) stretch (Aliphatic) | ~2850-2950 | Stretching of C-H bonds in the methoxy group |

| ν(C=C) stretch | ~1500-1600 | Aromatic ring stretching vibrations |

| ν(C-O) stretch | ~1250 | Asymmetric stretching of the C-O-C bond in the methoxy group |

| ν(C-S) stretch | ~600-700 | Stretching of the C-S bond within the thiophene ring |

These theoretical spectra are invaluable for assigning peaks in experimentally obtained spectra.

Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts

The Gauge-Including Atomic Orbital (GIAO) method, within a DFT framework, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. The calculations would be performed on the optimized geometry of the molecule, and the results would be referenced against a standard like tetramethylsilane (TMS).

Predicted chemical shifts would help in the structural elucidation of the molecule and the assignment of experimental NMR signals. For instance, the protons on the phenyl ring would have distinct chemical shifts based on their proximity to the electron-donating amine and methoxy groups versus the electron-withdrawing thiophene ring.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

TD-DFT is the method of choice for calculating the electronic transition energies and oscillator strengths, which correspond to the peaks in a UV-Visible absorption spectrum. The calculations would reveal the nature of the electronic transitions, such as π→π* or n→π* transitions. Key transitions, like the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) transition, would be characterized. This provides insight into the molecule's color and electronic behavior.

Modeling of Solvent Effects on Electronic Spectra using Implicit Solvation Models

The electronic absorption spectrum of a molecule can be sensitive to the polarity of its solvent environment (solvatochromism). The Polarizable Continuum Model (PCM) is an implicit solvation model that can computationally simulate this effect. By performing TD-DFT calculations with the PCM for different solvents (e.g., hexane, chloroform, ethanol, water), one could predict how the absorption maxima (λ_max) would shift. This is crucial for comparing theoretical spectra with experimental data, which are typically recorded in solution.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

In the absence of an experimentally determined crystal structure for this compound, a theoretical analysis of its intermolecular interactions remains speculative. However, based on its functional groups, one can predict the dominant interactions that would govern its crystal packing:

Hydrogen Bonding: The amine group (-NH₂) can act as a hydrogen bond donor, while the nitrogen, the methoxy oxygen, and the thiophene sulfur can act as acceptors. N-H···N or N-H···O hydrogen bonds would likely be significant motifs.

π-π Stacking: The aromatic phenyl and thiophene rings could engage in π-π stacking interactions, contributing to the stability of the crystal lattice.

C-H···π Interactions: Hydrogen atoms on the methoxy group or the aromatic rings could interact with the π-systems of adjacent molecules.

A full analysis would typically involve techniques like Hirshfeld surface analysis on a known crystal structure to quantify these different types of intermolecular contacts.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a crystal. This method maps the electron distribution of a molecule in a crystalline environment, allowing for the identification of close contacts between neighboring molecules. The surface is generated based on the principle that the space in a crystal can be partitioned into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal.

Based on analyses of similar compounds containing thiophene, phenyl, and methoxy groups, the dominant interactions for this compound would likely be H···H, C···H/H···C, and O···H/H···O contacts. For instance, in the crystal structure of 4-(3-methoxyphenyl)-2,6-diphenylpyridine, H···H and C···H/H···C interactions account for 50.4% and 37.9% of the total Hirshfeld surface area, respectively nih.gov. Similarly, for 5-oxo-N-phenyl-3-(thiophen-2-yl)-2,3,4,5-tetrahydro-[1,1′-biphenyl]-4-carboxamide, the primary contributions are from H···H (47.6%), H⋯C/C⋯H (33.4%), and H⋯O/O⋯H (11.6%) interactions nih.gov.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. For this compound, the fingerprint plot would be expected to show distinct spikes corresponding to the aforementioned interactions, allowing for a precise quantification of their relative importance in the crystal lattice.

Table 1: Expected Predominant Intermolecular Contacts for this compound based on Hirshfeld Surface Analysis of Analogous Compounds.

| Interaction Type | Expected Contribution | Rationale |

|---|---|---|

| H···H | High | Abundance of hydrogen atoms on the phenyl and thiophene rings. |

| C···H/H···C | Significant | Reflects the importance of van der Waals forces and potential C-H···π interactions. |

| O···H/H···O | Moderate | Due to the presence of the methoxy group and the amine group, which can act as hydrogen bond acceptors and donors. |

Quantum Theory of Atoms in Molecules (QTAIM) and Energy Framework Analysis for Non-Covalent Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing the electron density topology to characterize chemical bonding and intermolecular interactions. According to QTAIM, the presence of a bond path between two atoms is a necessary and sufficient condition for bonding. The properties of the electron density at the bond critical point (BCP), such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide insight into the nature of the interaction.

For this compound, QTAIM analysis would be instrumental in identifying and characterizing specific non-covalent interactions, such as hydrogen bonds and other weak contacts. The presence of N-H and C-H donors, along with oxygen, nitrogen, and the π-systems of the rings as acceptors, suggests a rich network of potential interactions.

Energy framework analysis, often used in conjunction with Hirshfeld surface analysis, provides a visual representation of the energetic architecture of the crystal. This method calculates the interaction energies between a central molecule and its neighbors and displays them as cylinders connecting the molecular centroids. The thickness of the cylinders is proportional to the strength of the interaction. The total interaction energy is typically decomposed into electrostatic, polarization, dispersion, and repulsion components.

In related molecular crystals, dispersion forces are often the dominant stabilizing contribution. For example, in 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline, the dispersion energy (-179.1 kJ/mol) was found to be the most significant component of the total interaction energy (-154.7 kJ/mol) nih.gov. A similar trend would be anticipated for this compound, highlighting the importance of van der Waals forces in the crystal packing. The energy frameworks would likely illustrate a complex network of interactions, with the electrostatic component playing a role in directing the molecular arrangement due to the presence of polar functional groups.

Table 2: Illustrative Interaction Energy Components for a Molecular Pair in a Crystal Lattice (based on analogous systems).

| Energy Component | Typical Value (kJ/mol) | Description |

|---|---|---|

| Electrostatic | -40 to -60 | Arises from the interaction of the static charge distributions of the molecules. |

| Polarization | -20 to -30 | Results from the induction of dipoles in neighboring molecules. |

| Dispersion | -150 to -200 | Quantum mechanical in origin, arising from correlated fluctuations in electron density. |

| Repulsion | +70 to +90 | Short-range repulsive forces due to the Pauli exclusion principle. |

| Total Energy | -140 to -170 | The sum of all attractive and repulsive energy components. |

Investigation of Specific Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The molecular structure of this compound is conducive to a variety of specific intermolecular interactions that would be elucidated through computational analysis.

Hydrogen Bonding: The amine group (-NH₂) provides a primary site for hydrogen bonding, acting as a hydrogen donor. The oxygen atom of the methoxy group and the nitrogen atom of the amine group can act as hydrogen bond acceptors. It is plausible that N-H···O or N-H···N hydrogen bonds play a significant role in the crystal packing, potentially forming dimers or extended chains. In the crystal structure of 3-Methoxy-N-p-tolylbenzohydroxamic acid, molecules are linked by O-H···O hydrogen bonds to form dimers nih.gov.

π-π Stacking: The presence of both a phenyl and a thiophene ring suggests the possibility of π-π stacking interactions. These interactions are crucial in the packing of many aromatic compounds. Computational studies on related Schiff bases, such as (Z)-3-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]aniline, have shown π-π interactions between benzene (B151609) and thiophene rings with centroid-centroid distances of approximately 3.6850 Å researchgate.net. The relative orientation of the rings (parallel-displaced, T-shaped, or sandwich) would influence the strength of these interactions. Dispersion forces are a major contributor to the stability of such stacking arrangements nih.gov.

Computational Modeling of Reaction Mechanisms (if applicable)

At present, there is no information in the provided search results regarding the computational modeling of reaction mechanisms involving this compound. Such studies would typically be undertaken to understand its synthesis, degradation, or reactivity in a specific chemical or biological context. For example, Density Functional Theory (DFT) calculations could be employed to model reaction pathways, calculate activation energies, and predict reaction products. This type of analysis would be highly specific to the reaction being investigated and is not available in the general literature for this compound.

Chemical Reactivity and Transformation Pathways of 3 Methoxy 5 Thiophen 3 Yl Phenylamine

Reactivity of the Arylamine Moiety

The phenylamine portion of the molecule is highly activated towards electrophilic substitution due to the presence of two strong electron-donating groups: an amino (-NH2) group and a methoxy (B1213986) (-OCH3) group. Their positions meta to each other create a specific pattern of activation on the phenyl ring.

Electrophilic Aromatic Substitution Patterns on the Phenyl Ring and Regioselectivity

The amino and methoxy groups are powerful activating, ortho-, para-directing groups. In 3-Methoxy-5-thiophen-3-yl-phenylamine, the substitution pattern is 1-amino, 3-methoxy, 5-thiophenyl. This leaves positions C2, C4, and C6 available for electrophilic attack. The directing effects of the amino and methoxy groups are synergistic, strongly activating all available positions.

Amino group (-NH2 at C1): Directs electrophiles to positions C2, C6 (ortho), and C4 (para).

Methoxy group (-OCH3 at C3): Directs electrophiles to positions C2, C4 (ortho), and C6 (para).

Both groups direct incoming electrophiles to the same three positions, leading to a high degree of activation. The amino group is generally a stronger activating group than the methoxy group. Therefore, positions C2, C4, and C6 are all highly susceptible to electrophilic attack. The outcome of a reaction would likely be a mixture of products, with the precise ratio depending on the reaction conditions and the steric bulk of the electrophile. Steric hindrance from the adjacent thiophenyl group at C5 might slightly disfavor substitution at the C6 position.

| Position | Influence of Amino Group (-NH2 at C1) | Influence of Methoxy Group (-OCH3 at C3) | Combined Effect | Predicted Reactivity |

|---|---|---|---|---|

| C2 | Ortho (Activating) | Ortho (Activating) | Strongly Activated | Major Product |

| C4 | Para (Activating) | Ortho (Activating) | Strongly Activated | Major Product |

| C6 | Ortho (Activating) | Para (Activating) | Strongly Activated (Potential Steric Hindrance) | Minor Product |

Reactions Involving the Amino Functional Group (e.g., Acylation, Alkylation, Condensation Reactions to Form Imines/Schiff Bases)

The lone pair of electrons on the nitrogen atom makes the amino group a potent nucleophile, enabling a variety of reactions.

Acylation: The amino group readily reacts with acylating agents like acid chlorides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) to form stable amide derivatives. This reaction is often used to protect the amino group or to reduce its activating influence during other reactions. For instance, the acylation of 3-amino-4-methoxyacetanilide is a known process in chemical synthesis google.com.

Alkylation: While possible, direct alkylation of the amino group with alkyl halides can be difficult to control, often leading to a mixture of mono- and di-alkylated products, as well as over-alkylation to form quaternary ammonium salts.

Condensation Reactions: Primary arylamines, such as this compound, undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. For example, 3-methoxyaniline has been shown to react with 5-nitro-2-thiophene-carboxaldehyde in refluxing ethanol to produce the corresponding Schiff base sigmaaldrich.com. Kinetic studies on similar reactions have shown that electron-rich anilines are effective catalysts for hydrazone formation and exchange rsc.org. The formation of these imines is a reversible process that is typically catalyzed by acid.

Reactivity of the Thiophene (B33073) Moiety

The thiophene ring is an electron-rich aromatic heterocycle that is generally more reactive than benzene (B151609) in electrophilic aromatic substitution reactions pharmaguideline.comyoutube.com.

Electrophilic Aromatic Substitution Characteristics on the Thiophene Ring

Electrophilic attack on an unsubstituted thiophene ring occurs preferentially at the C2 (or α) position. In this compound, the thiophene ring is substituted at the C3 position with the methoxyphenylamine group. This substituent directs further electrophilic attack primarily to the C2 position, which is adjacent to the sulfur atom and activated by it. The C5 position is the second most likely site for substitution. The electron-donating nature of the attached phenylamine ring is expected to further enhance the reactivity of the thiophene ring towards electrophiles.

| Position | Relative Reactivity | Influence of C3-Substituent | Predicted Outcome |

|---|---|---|---|

| C2 | Most Reactive | Directing, Activating | Major Product |

| C5 | Second Most Reactive | Activating | Minor Product |

| C4 | Least Reactive | Steric hindrance from C3 and C5 substituents | Trace or No Product |

Reactions at the Sulfur Atom (if applicable to the specific derivative)

Due to the aromaticity of thiophene, the lone pairs of electrons on the sulfur atom are delocalized within the π-system. This delocalization makes the sulfur atom significantly less nucleophilic than that in a non-aromatic sulfide wikipedia.org. Consequently, it resists reactions such as alkylation. However, under strong oxidizing conditions, such as with peroxy acids (e.g., trifluoroperacetic acid), the sulfur atom can be oxidized to form a thiophene S-oxide or a thiophene S,S-dioxide (sulfone) wikipedia.org. These oxidized species are often unstable and can undergo further reactions like dimerization wikipedia.org. There is also evidence that nitrate radicals can attack the sulfur atom of thiophene directly acs.org.

Inter-Ring Reactivity and Directed Functionalization Strategies

Achieving selective functionalization on one ring without affecting the other requires strategic planning.

Functionalization of the Thiophene Ring: To selectively target the thiophene ring, the highly reactive amino group on the phenyl ring should first be protected. A common strategy is acylation, converting the -NH2 group into an acetamido group (-NHCOCH3). The acetamido group is less activating and significantly bulkier than the amino group, which deactivates the phenyl ring relative to the thiophene ring and sterically hinders attack at the ortho positions (C2, C6). This would allow for more controlled electrophilic substitution on the more reactive C2 or C5 positions of the thiophene ring. The protecting group can later be removed via hydrolysis to restore the amino function.

Functionalization of the Phenyl Ring: Given the high activation of the phenylamine moiety by two potent electron-donating groups, selective substitution on this ring is more straightforward. Using mild electrophilic conditions would likely favor reaction on the more nucleophilic phenylamine ring over the thiophene ring, although competitive reaction on the thiophene is always a possibility.

Directed C-H functionalization using transition metal catalysis is another advanced strategy. By installing a removable directing group on the aniline (B41778) nitrogen, it is possible to direct a catalyst to a specific C-H bond, such as the meta position, which is typically difficult to functionalize via classical electrophilic substitution nih.govresearchgate.net.

Oxidative and Reductive Transformations of Specific Functional Groups

The chemical reactivity of this compound is characterized by the distinct functionalities present in its structure: the primary aromatic amine, the methoxy group, and the thiophene ring. Each of these groups exhibits characteristic behaviors under oxidative and reductive conditions, allowing for selective transformations.

The primary aromatic amine group is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. For instance, oxidation of anilines can yield azoxybenzenes, nitrosobenzenes, or nitrobenzenes. The presence of the electron-donating methoxy group on the phenyl ring can influence the reactivity of the amine group. In a base-promoted approach, aryl amines can be converted to nitroarenes using hydrogen peroxide. mdpi.com Milder oxidation might lead to the formation of dimeric products such as azoxy compounds.

The thiophene ring is another site for oxidative transformation. The sulfur atom in the thiophene ring can be oxidized to a sulfoxide (thiophene S-oxide) and further to a sulfone (thiophene S,S-dioxide). researchgate.net This process typically involves the use of peroxy acids. The oxidation of thiophenes to their S-oxides can be achieved using reagents like meta-chloroperoxybenzoic acid (m-CPBA), often in the presence of a Lewis acid to prevent over-oxidation to the sulfone. researchgate.netmdpi.org

Reductive transformations of this compound primarily target the thiophene ring. The aromatic amine group is generally stable under conditions used for the reduction of the thiophene ring. Catalytic hydrogenation is a common method for the reduction of thiophenes. This reaction typically employs catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere and leads to the formation of the corresponding tetrahydrothiophene derivative. nih.govcommonorganicchemistry.com A more drastic reduction involving desulfurization can be achieved using Raney nickel, which would result in the cleavage of the carbon-sulfur bonds and the formation of an alkyl-substituted benzene. wikipedia.org

The methoxy group is generally stable under the oxidative and reductive conditions that transform the amine and thiophene functionalities.

Below are tables summarizing representative oxidative and reductive transformations of functional groups analogous to those in this compound, based on findings from related research.

Oxidative Transformations

| Functional Group | Reagent(s) | Product Type | Example Substrate | Example Product |

|---|---|---|---|---|

| Aromatic Amine | Hydrogen Peroxide (H₂O₂), K₂CO₃ | Nitroarene | Substituted Aniline | Substituted Nitrobenzene |

| Aromatic Amine | Peracetic Acid | Nitroarene | Aniline | Nitrobenzene |

| Thiophene | meta-Chloroperoxybenzoic acid (m-CPBA) | Thiophene S-oxide | 2,5-Disubstituted Thiophene | 2,5-Disubstituted Thiophene S-oxide |

| Thiophene | Trifluoroperacetic acid | Thiophene S,S-dioxide | Thiophene | Thiophene S,S-dioxide |

Reductive Transformations

| Functional Group | Reagent(s) | Product Type | Example Substrate | Example Product |

|---|---|---|---|---|

| Thiophene | Catalytic Hydrogenation (e.g., H₂/Pd/C, Raney Nickel) | Tetrahydrothiophene | Thiophene | Tetrahydrothiophene |

| Thiophene | Raney Nickel (Desulfurization) | Alkane | Thiophene | Butane |

| Nitroarene (for synthesis of the amine) | Catalytic Hydrogenation (H₂, Pd/C) | Aromatic Amine | 4-Methoxynitrobenzene | 4-Methoxyaniline |

| Nitroarene (for synthesis of the amine) | Iron (Fe) in acidic media | Aromatic Amine | Aromatic Nitro Compound | Aromatic Amine |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Heterocyclic Systems

The presence of a reactive amine group and an adaptable thiophene (B33073) ring makes 3-Methoxy-5-thiophen-3-yl-phenylamine a valuable precursor for the construction of diverse and complex heterocyclic frameworks. Its utility spans from serving as a foundational element for N-aryl heterocycles to participating in sophisticated multi-component reactions for creating novel molecular structures.

Precursor for N-Aryl Heterocycles and Related Scaffolds

The primary amine functionality of this compound is a key reactive site for the synthesis of a wide array of N-aryl heterocycles. N-heterocyclic compounds are pivotal scaffolds in medicinal chemistry and materials science. The synthesis of such compounds often involves the formation of new carbon-nitrogen or heteroatom-nitrogen bonds, where the aniline (B41778) derivative can act as a potent nucleophile or a coupling partner.

Methodologies for synthesizing N-heterocyclic compounds are continually advancing, with a focus on greener and more efficient protocols. These include microwave-assisted reactions, the use of heterogeneous catalysts, and solvent-free approaches. For instance, the condensation of aniline derivatives with other reactants is a common strategy to produce various heterocyclic systems. The specific electronic nature of the 3-methoxy-5-(thiophen-3-yl)phenyl group can influence the reactivity of the amine and the properties of the resulting heterocyclic products.

Building Block for Polycyclic Aromatic Compounds

Polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues are at the forefront of research in materials science due to their distinct electronic, optical, and magnetic properties. The development of versatile building blocks that can be readily transformed into diverse π-extended frameworks is a powerful strategy for creating novel PAH materials. While specific examples detailing the direct use of this compound in the synthesis of large polycyclic systems are not extensively documented, its structural motifs are relevant to this field. The thiophene and phenylamine units can be incorporated into larger conjugated systems through various cross-coupling reactions, contributing to the electronic architecture of the final polycyclic compound. The methoxy (B1213986) group can also be used to tune solubility and solid-state packing.

Utilization in Multi-component Reactions for the Construction of Novel Chemical Architectures

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. These reactions are highly valued for their efficiency, atom economy, and ability to generate molecular diversity. Phenylamines are common components in many well-known MCRs. The amine group of this compound can participate as a key nucleophile in reactions like the Ugi or Passerini reactions, leading to the formation of complex amides and esters. The thiophene and methoxy-phenyl fragments would then be incorporated into the final product, imparting their specific steric and electronic characteristics. The ability to generate novel chemical architectures through MCRs makes this compound a potentially valuable substrate for combinatorial chemistry and drug discovery programs.

Development of Functional Materials Incorporating Phenylamine and Thiophene Units

The combination of a thiophene ring, known for its excellent charge transport properties, and a phenylamine unit, a common building block in hole-transporting materials, makes this compound an attractive candidate for the development of advanced functional materials. These materials are particularly relevant for applications in organic electronics and optoelectronics.

Components for Organic Electronics and Optoelectronic Devices (e.g., OLEDs, OFETs)

Organic electronic and optoelectronic materials have garnered significant attention for their potential use in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). oregonstate.edu The performance of these devices is heavily dependent on the molecular structure and electronic properties of the organic materials used. Thiophene-containing molecules are widely used due to their high charge carrier mobility and tunable electronic properties. Similarly, arylamine derivatives are often employed as hole-transporting layers in OLEDs.

The structure of this compound incorporates both of these key functional units. The thiophene ring can facilitate intermolecular π-π stacking, which is crucial for efficient charge transport, while the phenylamine moiety can contribute to the hole-transporting capabilities of a material. The methoxy group can further modulate the electronic properties and influence the morphology of thin films. Therefore, derivatives of this compound could be designed and synthesized to act as active components in various organic electronic devices.

Integration into Conjugated Polymers and Oligomers for Electronic Applications

Thiophene-based conjugated polymers and oligomers are a cornerstone of organic electronics, finding applications in solar cells, sensors, and transistors. nih.govrsc.org These materials possess exceptional optical and conductive properties. nih.gov The synthesis of these polymers often involves the polymerization of functionalized thiophene monomers.

This compound can be envisioned as a monomer or a precursor to a monomer for the synthesis of novel conjugated polymers. The amine group could be functionalized to introduce polymerizable groups, or it could be incorporated into the polymer backbone to create donor-acceptor architectures. The presence of the methoxy-phenyl substituent would allow for fine-tuning of the polymer's electronic band gap, solubility, and film-forming properties. The integration of such units into conjugated polymers could lead to materials with enhanced performance in electronic applications.

Below is a table summarizing the potential applications based on the structural components of this compound.

| Structural Component | Potential Application Area | Rationale |

| Phenylamine | Synthesis of N-Aryl Heterocycles | The amine group serves as a reactive handle for cyclization and coupling reactions. |

| Thiophene | Organic Electronics (OFETs, OLEDs) | Thiophene is a well-established building block for high-performance charge-transporting materials. |

| Methoxy Group | Tuning of Material Properties | The methoxy group can influence solubility, solid-state packing, and electronic energy levels. |

| Combined Structure | Conjugated Polymers | The entire molecule can serve as a monomeric unit for the synthesis of functional polymers with tailored properties. |

| Phenylamine | Multi-component Reactions | The amine functionality allows for participation in convergent synthetic strategies to build molecular complexity. |

| Thiophene & Phenyl | Polycyclic Aromatic Compounds | These aromatic units can be integrated into larger π-conjugated systems. |

Design of Luminescent and Fluorescent Materials

The strategic combination of the electron-donating methoxy-aniline fragment and the π-conjugated thiophene moiety in this compound suggests its potential as a core building block for the design of novel luminescent and fluorescent materials. While direct studies on this specific compound are not extensively documented, the properties of related molecular structures provide a strong basis for its proposed applications in this area.

Derivatives of aniline and thiophene are well-established components in the architecture of organic luminophores. The incorporation of electron-donating groups, such as a methoxy group, on the aniline ring can enhance the fluorescence quantum yield and modulate the emission wavelength. For instance, studies on other aryl-substituted anilines have demonstrated that the introduction of donor moieties can lead to significant bathochromic (red) shifts in emission spectra and can influence the solvatochromic properties of the material. This tunability is crucial for the development of materials for specific applications, such as organic light-emitting diodes (OLEDs) and fluorescent probes.

The thiophene unit contributes to the extension of the π-conjugated system, which is fundamental for achieving luminescence in the visible region of the electromagnetic spectrum. Thiophene-based materials are known for their good charge transport properties and high photoluminescence efficiency. By functionalizing the core structure of this compound, for example, through the introduction of acceptor groups, it is possible to create donor-acceptor (D-A) type fluorescent dyes. In such systems, intramolecular charge transfer (ICT) from the electron-rich methoxy-aniline-thiophene donor to the acceptor unit can result in strong fluorescence with large Stokes shifts.

The photophysical properties of hypothetical derivatives of this compound can be compared to well-known fluorescent scaffolds. The table below illustrates the potential impact of substituents on the fluorescence properties, drawing parallels from existing research on related compounds.

| Compound/Derivative | Substituent on Phenylamine | Hypothetical Emission Max (nm) | Potential Application |

| This compound | - | 400-450 | Blue-emitting material |

| Derivative with electron-withdrawing group (e.g., -CN) | Cyano | 500-550 | Green-emitting material for OLEDs |

| Derivative with extended conjugation (e.g., another aryl group) | Phenyl | 450-500 | Blue-green emitting material |

This table presents hypothetical data based on the known effects of substituents on the fluorescence of aromatic compounds and is for illustrative purposes.

The design of such materials would involve synthetic strategies that allow for the precise placement of functional groups to fine-tune the electronic and photophysical properties. The inherent reactivity of both the aniline and thiophene moieties offers multiple sites for chemical modification, providing a versatile platform for the creation of a library of novel fluorescent materials.

Fabrication of Chemical Sensors based on Electronic Properties

The electronic characteristics of this compound, arising from the interplay between the electron-donating methoxy-aniline and the electron-rich thiophene ring, make it a promising candidate for the active component in chemical sensors. The principle behind such sensors often relies on the modulation of the electronic properties of the sensing material upon interaction with an analyte.

Polymers and small molecules incorporating aniline and thiophene units have been successfully employed in the fabrication of chemiresistive and fluorescent sensors. The conductivity and fluorescence of these materials can be altered by the presence of various analytes, including volatile organic compounds (VOCs), metal ions, and pH changes. For instance, polymers based on aniline and thiophene have been investigated as active layers in organic field-effect transistor (OFET)-based sensors. rsc.org The performance of these sensors can be tuned by modifying the polymer backbone with different functional groups. The methoxy group in this compound is expected to enhance the electron-donating nature of the aniline moiety, which could lead to increased sensitivity towards electron-accepting analytes.

A proposed mechanism for a sensor based on this compound could involve the interaction of an analyte with the nitrogen atom of the aniline or the sulfur atom of the thiophene. This interaction would perturb the electronic structure of the molecule, leading to a measurable change in its conductivity or fluorescence. For example, a "turn-on" fluorescent sensor could be designed where the fluorescence of a derivative is initially quenched and is restored upon binding to a specific analyte. The interaction between thiophene and amines has been utilized in fluorescent chemosensors for the detection of amine-containing compounds. researchgate.net

The table below outlines potential sensor applications for materials derived from this compound, based on the known sensing capabilities of related compounds.

| Target Analyte | Sensing Mechanism | Potential Signal Change | Sensor Type |

| Volatile Organic Compounds (VOCs) | Adsorption and perturbation of electronic structure | Change in electrical resistance | Chemiresistor |

| Metal Ions | Coordination with N or S atoms | Fluorescence quenching or enhancement | Fluorescent Sensor |

| pH | Protonation of the aniline nitrogen | Change in absorption or fluorescence spectrum | Optical pH Sensor |

This table is a conceptual representation of potential sensor applications and is based on the established sensing principles of aniline and thiophene-containing materials.

The fabrication of such sensors would involve depositing a thin film of the sensing material onto an electrode or a substrate. The versatility of organic synthesis would allow for the incorporation of specific binding sites into the molecular structure to enhance selectivity towards a particular analyte. The combination of the methoxy-aniline and thiophene components in this compound provides a robust and tunable platform for the development of next-generation chemical sensors with high sensitivity and selectivity.

Conclusion and Future Research Directions

Summary of Current Academic Research Pertaining to 3-Methoxy-5-thiophen-3-yl-phenylamine

Academic research directly focused on this compound is not extensively documented in publicly available literature. However, the existing body of research on analogous substituted aryl thiophenes provides a foundational understanding of its expected chemical properties and reactivity. Thiophene (B33073) and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry and materials science due to their wide range of therapeutic properties and applications. nih.gov Research on similar structures, such as (Z)-3-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]aniline, has detailed their synthesis and crystal structure, providing insights into the molecular geometry and intermolecular interactions that can be extrapolated to this compound. researchgate.netnih.gov Studies on thiophene/phenylene co-oligomers with methoxy (B1213986) substituents have been conducted for applications in lasing, demonstrating the influence of such functional groups on the material's optoelectronic characteristics. rsc.orgnih.gov The synthesis of various thiophene derivatives is well-established, with methods like the Gewald reaction and various cross-coupling strategies being prominent. impactfactor.orgorganic-chemistry.org While specific experimental data on this compound is scarce, the collective knowledge on related compounds suggests it would be a valuable synthon for creating more complex molecules with potential applications in pharmaceuticals and advanced materials. nih.govdntb.gov.ua

Identification of Challenges and Opportunities in the Synthesis, Characterization, and Theoretical Understanding of Substituted Aryl Thiophenes

The synthesis, characterization, and theoretical modeling of substituted aryl thiophenes present both significant challenges and exciting opportunities for chemists.

Characterization: The comprehensive characterization of substituted aryl thiophenes is crucial for understanding their structure-property relationships. Spectroscopic techniques like NMR and mass spectrometry are routine, but detailed solid-state characterization often requires single-crystal X-ray diffraction. researchgate.netnih.govresearchgate.net A significant challenge is growing high-quality crystals suitable for this analysis, especially for molecules with flexible substituents. Opportunities lie in the use of advanced techniques to probe the electronic and photophysical properties of these materials. For instance, systematic studies on how substitution patterns influence photoluminescence quantum yields can guide the design of new stimuli-responsive luminescent materials. nih.gov

Theoretical Understanding: Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for modeling the molecular structures and electronic properties of substituted thiophenes. acs.orgchemrxiv.orgresearchgate.net A key challenge is accurately predicting the influence of subtle conformational changes, such as rotation around inter-ring bonds, on the material's physical properties. researchgate.net There is a significant opportunity to develop more accurate theoretical models that can predict the properties of novel thiophene derivatives before their synthesis, thereby accelerating the discovery of new materials with tailored functionalities. acs.orgchemrxiv.orgresearchgate.net

| Area | Challenges | Opportunities |

| Synthesis | Regioselectivity in substitution patterns. nih.gov Need for pre-functionalization in traditional methods. organic-chemistry.org Harsh conditions and scalability of direct arylation. unipd.it | Development of efficient direct C-H arylation protocols. unipd.it Application of flow chemistry for industrial scale-up. unipd.it Innovative synthetic routes like skeletal editing. nih.gov |

| Characterization | Growing high-quality single crystals for X-ray diffraction. Correlating subtle structural features with bulk properties. | Advanced spectroscopic techniques for photophysical studies. nih.gov Systematic investigation of structure-property relationships. nih.gov |

| Theoretical Understanding | Accurately modeling conformational flexibility. researchgate.net Predicting properties of yet-to-be-synthesized molecules. | Development of more predictive computational models. acs.orgchemrxiv.orgresearchgate.net Guiding rational design of materials with desired properties. |

Prospective Research Avenues for this compound Derivatives in Fundamental Organic Chemistry

The structure of this compound offers several intriguing avenues for fundamental research in organic chemistry. The presence of multiple reaction sites—the aniline (B41778) nitrogen, the methoxy-substituted phenyl ring, and the thiophene ring—allows for a rich derivatization chemistry.

One promising area is the exploration of its utility in multicomponent reactions. The amine functionality can readily participate in reactions like the Ugi or Passerini reactions to generate libraries of complex, polyfunctional molecules. Further investigation into the regioselectivity of electrophilic aromatic substitution on both the phenyl and thiophene rings would provide valuable insights into the directing effects of the methoxy and amino groups in this specific arrangement.

Another avenue lies in the synthesis of novel heterocyclic systems. The aniline moiety could be used as a handle for constructing fused heterocycles, for example, through reactions with dicarbonyl compounds to form quinoline-type structures appended to the thiophene core. The development of programmed, sequential functionalization of the thiophene ring, potentially guided by an initial ester activating group, could lead to tetra-arylated thiophenes with precisely controlled substitution patterns. nih.gov

Finally, the compound could serve as a scaffold for investigating intramolecular interactions, such as hydrogen bonding and π-π stacking, by introducing appropriate functional groups. Understanding how these non-covalent interactions influence the conformation and properties of the molecule is a fundamental aspect of modern organic chemistry.

Potential for Further Derivatization Towards Novel Advanced Materials with Tailored Properties

The unique combination of an electron-donating methoxy group, a versatile amino group, and a π-conjugated thiophene ring makes this compound an excellent starting point for the synthesis of novel advanced materials.

Organic Electronics: Thiophene-based oligomers and polymers are cornerstone materials in organic electronics. dntb.gov.ua The amino group of this compound can be readily diazotized and subjected to Sandmeyer-type reactions to introduce a variety of functional groups, or it can be used in condensation polymerizations to form polyimides or polyamides. These polymers could exhibit interesting semiconducting or photoluminescent properties. The replacement of a phenyl ring with a thiophene ring has been shown to lead to large enhancements in polarizability, which is beneficial for nonlinear optical applications. york.ac.uk

Liquid Crystals: The rigid, anisotropic structure of the aryl-thiophene core is a common feature in liquid crystalline materials. Derivatization of the amino group with long alkyl chains or other mesogenic units could lead to the formation of novel liquid crystals with interesting phase behaviors and photoresponsive properties. acs.org

Sensors: The aniline and thiophene moieties are both known to be sensitive to changes in their chemical environment. By incorporating specific recognition units, derivatives of this compound could be developed as chemosensors for the detection of ions or small molecules. The fluorescence or electrochemical properties of the molecule could be modulated upon binding to the target analyte.

常见问题

Q. What are the optimized synthetic routes for 3-Methoxy-5-thiophen-3-yl-phenylamine, and how can reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with thiophene ring formation via cyclization of precursors under acidic/basic conditions, followed by functionalization of the phenylamine moiety. Key steps include:

- Thiophene Ring Synthesis : Use cyclization agents like phosphorus pentoxide or thiol precursors .

- Substitution Reactions : Introduce methoxy and phenylamine groups via electrophilic aromatic substitution (e.g., using nitrating or halogenating agents). Reaction temperature and solvent polarity critically affect regioselectivity and yield .

- Purification : Column chromatography (e.g., silica gel) or recrystallization in solvents like THF/hexane mixtures ensures purity. Monitor intermediates via TLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- NMR Spectroscopy : Analyze and NMR to confirm aromatic proton environments (e.g., methoxy group at ~3.8 ppm, thiophene protons at 6.5–7.5 ppm). Use DEPT-135 to distinguish CH/CH groups .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns. Compare with calculated isotopic distributions .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions, though this requires high-purity crystals .

Q. How does the electronic environment of the thiophene ring influence reactivity in substitution or oxidation reactions?

- Methodological Answer : The electron-rich thiophene ring undergoes electrophilic substitution at the α-position. Key factors:

- Oxidation : Use m-chloroperbenzoic acid (mCPBA) to form sulfoxides or sulfones, monitored by NMR shifts (e.g., thiophene-SO at ~3.1 ppm) .

- Substitution : Halogenation (e.g., NBS in DMF) favors the 2-position due to sulfur’s electron-donating effect. Solvent polarity (e.g., DCM vs. DMSO) modulates reaction rates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from variations in functional group stereochemistry or impurities. Strategies include:

- Reproducibility Studies : Replicate synthesis and bioassays under controlled conditions (e.g., identical cell lines, pH, temperature) .

- Orthogonal Characterization : Combine LC-MS, HPLC, and bioactivity assays to correlate purity with activity .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methoxy position) and compare IC values against targets like kinases or GPCRs .

Q. What experimental designs are critical for studying regioselectivity in electrophilic substitutions on the aromatic rings?

- Methodological Answer :

- Competitive Reactions : Compare reactivity of thiophene vs. phenyl rings using isotopic labeling (e.g., ) and kinetic studies .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to predict charge distribution and transition states. Validate with Hammett σ constants .

- Solvent Screening : Test polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene) to assess solvent effects on intermediate stability .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to enzymes (e.g., cytochrome P450). Focus on hydrogen bonding with methoxy oxygen and π-π stacking with thiophene .

- MD Simulations : Run GROMACS simulations to assess stability of ligand-target complexes over 100 ns trajectories. Analyze RMSD and binding free energies (MM-PBSA) .

Q. What strategies are recommended for identifying novel biological targets of this compound?

- Methodological Answer :

- High-Throughput Screening (HTS) : Screen against kinase or phosphatase libraries using fluorescence polarization assays .

- Chemoproteomics : Use activity-based protein profiling (ABPP) with clickable probes to identify engaged targets in cell lysates .

- Transcriptomics : Perform RNA-seq on treated cell lines to identify differentially expressed pathways (e.g., MAPK/ERK) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

(Image is for illustrative purposes only)

(Image is for illustrative purposes only) (Image is for illustrative purposes only)

(Image is for illustrative purposes only)